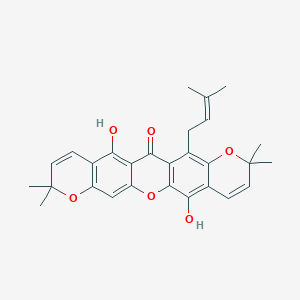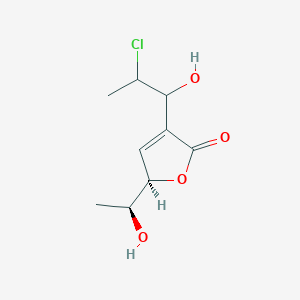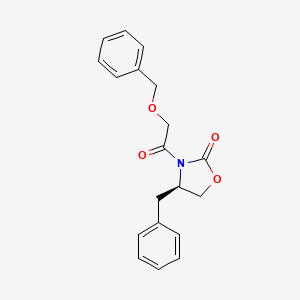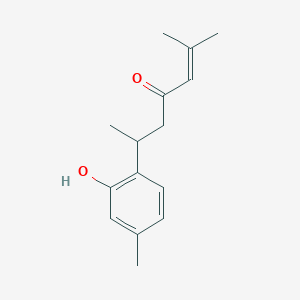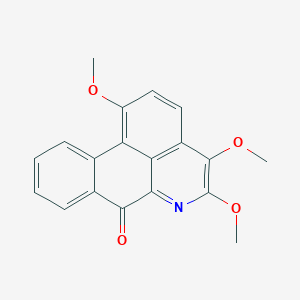
Chromium-50
Übersicht
Beschreibung
Chromium-50 is a stable isotope of the element chromium, which is a transition metal with the atomic number 24. This compound constitutes approximately 4.31% of natural chromium . This isotope is notable for its applications in scientific research, particularly in the fields of chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Chromium-50 has several applications in scientific research:
Isotope Tracing: Used as a stable isotope tracer in various chemical and biological studies.
Materials Science: Employed in the study of the properties and behaviors of chromium-containing materials.
Environmental Science: Used to study the behavior of chromium in environmental systems, particularly in the context of pollution and remediation.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chromium-50 is typically obtained through the separation of isotopes from natural chromium. This process involves techniques such as gas centrifugation and electromagnetic separation, which exploit the slight differences in mass between the isotopes .
Industrial Production Methods: Industrial production of chromium generally involves the extraction of chromium from chromite ore (FeCr₂O₄). The ore is first concentrated through gravity and magnetic separation techniques. The concentrated ore is then subjected to a series of chemical reactions to produce pure chromium metal. These reactions include:
Reduction with Carbon: Chromite is reduced with carbon in an electric arc furnace to produce ferrochromium.
Aluminothermic Reduction: Chromium oxide is reduced with aluminum to produce pure chromium.
Analyse Chemischer Reaktionen
Types of Reactions: Chromium-50, like other chromium isotopes, undergoes various chemical reactions, including:
Oxidation: Chromium can be oxidized to form chromium(III) and chromium(VI) compounds.
Reduction: Chromium(VI) compounds can be reduced to chromium(III) compounds.
Substitution: Chromium can participate in ligand exchange reactions, where ligands in its coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc.
Ligands for Substitution Reactions: Chloride ions, sulfate ions.
Major Products:
Chromium(III) Oxide (Cr₂O₃): Formed from the reduction of chromium(VI) compounds.
Chromium(VI) Oxide (CrO₃): Formed from the oxidation of chromium(III) compounds.
Vergleich Mit ähnlichen Verbindungen
Chromium-52: The most abundant isotope of chromium, constituting about 83.76% of natural chromium.
Chromium-53: Another stable isotope, making up about 9.55% of natural chromium.
Chromium-54: The least abundant stable isotope, constituting about 2.38% of natural chromium.
Uniqueness of Chromium-50: this compound is unique due to its specific applications in isotope tracing and its relatively low natural abundance. Its stable nature makes it suitable for long-term studies without the complications associated with radioactive decay .
Eigenschaften
IUPAC Name |
chromium-50 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-YPZZEJLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[50Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
49.946042 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14304-94-0 | |
| Record name | Chromium, isotope of mass 50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014304940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,17R)-13-bromo-4,6-dichloro-20-methyl-8,10,20,22-tetrazahexacyclo[15.7.0.01,9.02,7.011,16.017,21]tetracosa-2(7),3,5,8,11(16),12,14,21-octaene](/img/structure/B1251936.png)

![5-(1-azidoethenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1251939.png)
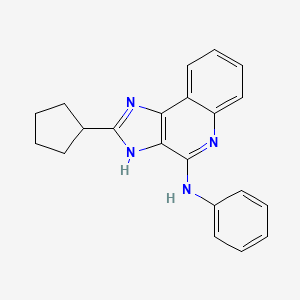

![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)
![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
